1-phenylpyrazole-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12) |
InChI Key |
NAPYLWNTEWCCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylpyrazole 3,4 Diamine and Analogous Structures
General Principles of Pyrazole (B372694) Ring Formation
The construction of the pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is typically achieved through several key synthetic strategies. These methods offer versatility in accessing a wide array of substituted pyrazoles.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
A primary and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. researchgate.net This approach is valued for its efficiency and the diversity of accessible structures. The reaction of a substituted hydrazine, such as phenylhydrazine (B124118), with a suitable three-carbon precursor containing two electrophilic centers leads to the formation of the pyrazole ring. The regioselectivity of this reaction, which determines the position of the substituent on the pyrazole nitrogen, is influenced by the nature of the substituents on both the hydrazine and the 1,3-dielectrophile, as well as the reaction conditions. For instance, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. researchgate.net
1,3-Dipolar Cycloaddition Reactions
Another powerful tool for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). The cycloaddition of diazoalkanes to carbon-carbon double bonds is a common procedure for the synthesis of pyrazolines (dihydropyrazoles), which can then be oxidized to the corresponding pyrazoles. nih.gov This strategy offers a high degree of control over the substitution pattern of the resulting pyrazole ring.
Transition Metal-Catalyzed Approaches to Pyrazole Scaffolds
In recent years, transition metal-catalyzed reactions have emerged as a sophisticated and efficient means to construct and functionalize pyrazole rings. These methods often involve C-H activation and cross-coupling reactions, providing direct routes to substituted pyrazoles that might be challenging to access through traditional methods. While not a primary method for the initial ring formation in the context of 1-phenylpyrazole-3,4-diamine, these techniques are invaluable for the late-stage functionalization of a pre-formed pyrazole scaffold.
Strategies for Introducing Phenyl and Diamine Moieties into Pyrazole Scaffolds
The synthesis of this compound requires the specific placement of a phenyl group at the N1 position and two amino groups at the C3 and C4 positions.
The introduction of the phenyl group at the N1 position is most directly achieved by using phenylhydrazine as the hydrazine component in the cyclocondensation reaction for pyrazole ring formation. researchgate.net This is a common and effective strategy for the synthesis of N-aryl pyrazoles.
The introduction of the diamine moieties at the C3 and C4 positions is more complex and can be accomplished through various routes. One approach involves starting with a precursor that already contains the necessary nitrogen functionalities. For example, the use of precursors like 2,3-diaminomaleonitrile, a tetramer of hydrogen cyanide, can serve as a versatile building block for the synthesis of diaminopyrazoles. nih.gov This compound provides the adjacent amine groups required for the C3 and C4 positions. Another strategy involves the conversion of other functional groups on a pre-formed pyrazole ring into amino groups.
Specific Synthetic Routes to this compound
While a direct, one-step synthesis of this compound is not extensively documented, a plausible synthetic pathway can be constructed based on established reactions for forming diaminopyrazoles.
Approaches Involving Malononitrile (B47326) and Related Precursors for Diaminopyrazoles
A key strategy for the synthesis of diaminopyrazoles involves the use of malononitrile and its derivatives. These compounds are highly reactive and can be used to construct the pyrazole ring with amino groups already in place.
One potential route to this compound involves the reaction of phenylhydrazine with a suitable precursor derived from malononitrile that can provide the 3,4-diamine substitution pattern. A hypothetical pathway could involve the cyclization of phenylhydrazine with a derivative of 2,3-diaminomaleonitrile.
A more established method for synthesizing 4-aminopyrazoles is the Thorpe-Ziegler cyclization of enaminonitriles. mdpi.com This methodology could potentially be adapted to create a 3,4-diamino substituted pyrazole. The general principle involves the intramolecular cyclization of a nitrile with an adjacent active methylene (B1212753) group, leading to an aminopyrazole. By carefully designing the starting enaminonitrile with an additional nitrogen-containing substituent, it may be possible to form the desired 3,4-diaminopyrazole structure.
Below is a table summarizing the key precursors and reaction types involved in the synthesis of substituted pyrazoles, which are relevant to the synthesis of this compound.
| Precursor/Reagent | Reaction Type | Resulting Feature |
| Phenylhydrazine | Cyclocondensation | 1-Phenyl group on pyrazole |
| 1,3-Diketones | Cyclocondensation | Pyrazole ring formation |
| Diazo compounds | 1,3-Dipolar Cycloaddition | Pyrazole ring formation |
| Malononitrile derivatives | Cyclocondensation | Introduction of amino groups |
| 2,3-Diaminomaleonitrile | Cyclocondensation | Potential for 3,4-diamine substitution |
| Enaminonitriles | Thorpe-Ziegler Cyclization | Formation of 4-aminopyrazole |
Functionalization of Existing Pyrazole Rings via Electrophilic or Nucleophilic Reactions
The functionalization of a pre-existing pyrazole ring is a direct and powerful strategy for introducing a variety of substituents, including the amino groups found in this compound. The reactivity of the pyrazole ring is nuanced; it is an electron-rich heterocyclic system, yet the presence of two adjacent nitrogen atoms influences the electron density at different positions. researchgate.net This allows for both electrophilic and nucleophilic substitution reactions to occur, typically at different carbons. researchgate.net
Electrophilic Substitution: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. researchgate.net The C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. pharmaguideline.com This is a result of the electron-donating effect from the pyrrole-like nitrogen (N1) and the electron-withdrawing effect of the pyridine-like nitrogen (N2) deactivating the C3 and C5 positions. researchgate.netpharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, primarily at the C4 position. researchgate.net For the synthesis of diamino pyrazoles, a nitration reaction at the C4 position would be a key step, introducing a nitro group that can subsequently be reduced to an amino group. The introduction of a second amino group at C3 would require different strategies, often starting from a different precursor or utilizing nucleophilic substitution.
Recent advancements in this area include transition-metal-catalyzed C-H functionalization reactions, which provide a single-step method to form new C-C and C-heteroatom bonds, bypassing the need for pre-functionalized pyrazoles. nih.govrsc.org Electro-oxidative C-H functionalization is another modern approach, enabling reactions like halogenation and thiocyanation. mdpi.com
Nucleophilic Substitution: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms. researchgate.net This makes them susceptible to nucleophilic attack, particularly if a good leaving group is present at these positions. researchgate.net For instance, a halogenated pyrazole can undergo nucleophilic substitution with ammonia (B1221849) or other nitrogen nucleophiles to introduce an amino group. This strategy is crucial for introducing substituents at positions not readily accessible through electrophilic substitution.
The process of nucleophilic aromatic hydrogen substitution (SNH) is also a viable, though more complex, method. It involves the attack of a nucleophile on a C-H bond, followed by the oxidation of the resulting intermediate to eliminate a hydride ion. mdpi.com
Synthesis of Key Intermediates and Precursors for this compound Derivatization
The synthesis of derivatives of this compound often relies on the preparation of key functionalized pyrazole intermediates. These precursors are then modified in subsequent steps to build the final complex molecules. Common and versatile intermediates include 5-aminopyrazoles and pyrazole-4-carboxaldehydes.
5-Aminopyrazoles: These compounds are fundamental building blocks for a wide range of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. researchgate.netmdpi.comchim.it A standard synthesis of a 5-aminopyrazole, such as 5-amino-3-methyl-1-phenylpyrazole, involves the cyclocondensation of a β-ketonitrile with phenylhydrazine. This intermediate can then undergo various reactions. For example, the amino group can be acetylated, and the resulting compound can be treated with Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to construct fused pyridine (B92270) rings. researchgate.net Furthermore, the 5-amino group can react with reagents like ethoxymethylenemalononitrile (B14416) to introduce functional groups at the C4 position, which can then be cyclized to form pyrazolo[3,4-b]pyridines. researchgate.net
Pyrazole-4-carboxaldehydes: Aldehyde-functionalized pyrazoles are another class of critical intermediates. For instance, 1,3-diphenylpyrazole-4-carboxaldehyde can be synthesized and subsequently used in condensation reactions with active methylene compounds or in multi-component reactions to create complex pyridine derivatives fused to the pyrazole ring. ekb.eg A common method to introduce the formyl group at the C4 position is the Vilsmeier-Haack reaction on a suitable pyrazole precursor. researchgate.net These aldehyde intermediates can be converted into various other functional groups or used to build Schiff bases, which are precursors for further heterocyclic synthesis. researchgate.net
The table below summarizes the synthesis of a key pyrazole intermediate.
| Precursor 1 | Precursor 2 | Reagent | Product | Yield | Reference |
| Phenylhydrazine | Acetophenone | Vilsmeier-Haack Reagent | 1-N,3-Diphenyl-4-formyl pyrazole | 87% | researchgate.net |
Green Chemistry and Sustainable Synthetic Approaches for Pyrazole Diamines
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netmdpi.com
Microwave-Assisted Synthesis: One of the most prominent green techniques is microwave-assisted organic synthesis. mdpi.com Microwave irradiation offers rapid volumetric heating, leading to significantly reduced reaction times (from hours to minutes), increased product yields, and often cleaner reactions with easier purification. mdpi.comnih.gov The synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds and their tosylhydrazones has been successfully achieved under solvent-free conditions using microwave activation, highlighting the efficiency and environmental benefits of this method. nih.gov
Use of Green Catalysts and Solvents: The replacement of hazardous reagents and solvents is a cornerstone of green chemistry. nih.gov For pyrazole synthesis, this includes the use of recyclable catalysts like the heterogeneous Amberlyst resin, which can simplify workups and be reused, reducing costs and waste. researchgate.net Combining such catalysts with energy-efficient techniques like ultrasonic irradiation further enhances the sustainability of the process. researchgate.net Efforts are also directed towards replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or bio-based solvents, or even performing reactions under solvent-free conditions. researchgate.netmdpi.com
One-Pot Syntheses: Designing synthetic routes that involve multiple reaction steps in a single flask ("one-pot" synthesis) is another important green strategy. This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov A one-pot synthesis for pyrazole derivatives has been developed starting directly from carbonyl precursors via in situ generated tosylhydrazones under microwave conditions. nih.gov Similarly, a one-flask method for producing pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been reported, involving sequential Vilsmeier and heterocyclization reactions. mdpi.com
The following table presents examples of green synthetic methods for pyrazole derivatives.
| Method | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Solvent-free conditions, rapid heating | Short reaction times, high yields | nih.gov |
| Ultrasonic Irradiation | Use of reusable Amberlyst resin | Cost-effective, energy-efficient, simple workup | researchgate.net |
| One-Pot Synthesis | Multiple steps in a single vessel | Reduced waste, less solvent use | mdpi.comnih.gov |
Chemical Reactivity and Derivatization of 1 Phenylpyrazole 3,4 Diamine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the phenyl substituent at the N1 position.
Electrophilic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring can undergo electrophilic substitution reactions. Due to the presence of two nitrogen atoms, the ring is generally less reactive than benzene. The position of electrophilic attack is directed by the existing substituents. Typically, electrophilic substitution on the pyrazole ring occurs at the C4 position, as attack at C3 or C5 would lead to a less stable intermediate with a positive charge on an sp2 hybridized nitrogen atom. scribd.comrrbdavc.org Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. ijnrd.org For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, introducing a nitro group at the C4 position. scribd.com Similarly, sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the same position. scribd.com
Functionalization at Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is already substituted with a phenyl group in 1-phenylpyrazole-3,4-diamine. The N2 nitrogen, being a pyridine-type nitrogen, possesses a lone pair of electrons and is basic, making it susceptible to electrophilic attack. ijnrd.orgijraset.com This allows for reactions such as N-alkylation, where an alkyl group is introduced at the N2 position, typically by reaction with an alkyl halide. rrbdavc.org Protonation also occurs at the N2 position, forming pyrazolium salts when treated with acids. rrbdavc.orgpharmajournal.net
Transformations of the Amine Groups
The two primary amine groups at the C3 and C4 positions are highly reactive and are the primary sites for derivatization of this compound.
Condensation Reactions Leading to Schiff Bases
The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an azomethine (-C=N-) group. science.gov These reactions are typically carried out by refluxing the diamine with the carbonyl compound in a suitable solvent like ethanol. researchgate.net The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the pyrazole core. For example, reaction with salicylaldehyde can form a bidentate Schiff base ligand. uobaghdad.edu.iq The resulting Schiff bases are often colored compounds and can act as ligands for metal complexation. uobaghdad.edu.iqresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
|---|---|---|---|
| This compound | p-Nitrobenzaldehyde | Schiff base containing an azo group | 1:1 molar ratio |
| 1-Phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole | Salicylaldehyde | Bidentate Schiff base | Condensation reaction |
| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Schiff base | Reflux in ethanol for 8 hours |
Diazotization and Azo Coupling Reactions
The primary aromatic amine groups of this compound can be diazotized by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. youtube.com The resulting diazonium salt is a versatile intermediate. It can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. researchgate.netmdpi.com This reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring. The position of coupling is generally para to the activating group. youtube.com
Cyclization Reactions for Fused Heterocyclic Systems
Formation of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a common derivatization pathway for aminopyrazoles. Although direct reactions with this compound are not extensively detailed, the reactivity of the analogous 5-amino-1-phenylpyrazole serves as a well-established model. The fusion of a pyridine (B92270) ring onto the pyrazole core is typically achieved by reacting the aminopyrazole with a 1,3-dielectrophilic species, which constructs the pyridine ring.
Common strategies include:
Reaction with 1,3-Dicarbonyl Compounds: The condensation of 5-aminopyrazoles with 1,3-diketones or related β-dicarbonyl compounds is a classical and widely used method. url.eduresearchgate.net The reaction typically proceeds under acidic conditions (e.g., glacial acetic acid) or with heat, leading to the formation of the fused pyridine ring through a sequence of condensation and cyclization steps. url.eduresearchgate.net
Reaction with α,β-Unsaturated Ketones: 5-Aminopyrazoles react with α,β-unsaturated ketones (Michael acceptors) to form pyrazolo[3,4-b]pyridines. researchgate.netnih.gov The reaction is believed to initiate with a Michael addition of the pyrazole C4 carbon to the unsaturated system, followed by cyclization involving the amino group and the ketone carbonyl, and subsequent aromatization. researchgate.netnih.gov
Reaction with Alkynyl Aldehydes: A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, activated by silver or other catalysts, provides a direct route to functionalized pyrazolo[3,4-b]pyridines. mdpi.com
The following table summarizes various synthetic conditions for the formation of pyrazolo[3,4-b]pyridines from 1-phenyl-5-aminopyrazole precursors.
| Reactant for Pyridine Ring | Catalyst/Solvent | Conditions | Reference |
|---|---|---|---|
| (E)-4-arylbut-3-en-2-ones | ZrCl4 / DMF/EtOH | 95 °C, 16 h | nih.gov |
| 1,3-Diketones | Glacial Acetic Acid | Reflux | url.eduresearchgate.net |
| Azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) | t-BuOK / DMSO | 150 °C, 1.5 h | researchgate.net |
| Alkynyl Aldehydes | Ag(CF3CO2) / TfOH / DMAc | 100 °C, 2 h | mdpi.com |
Formation of Pyrazolo[3,4-c]pyrazole Derivatives
The construction of a pyrazolo[3,4-c]pyrazole system from this compound involves the formation of a second pyrazole ring fused to the C3 and C4 positions of the starting pyrazole. This can be achieved by reacting the diamine with a reagent that can provide the necessary N-N and C fragments for the new ring.
A plausible synthetic route involves the cyclocondensation of the 3,4-diaminopyrazole with a 1,2-dielectrophilic reagent or a hydrazine (B178648) equivalent. For instance, the reaction of 4,5-diaminopyrazole derivatives with reagents like ethyl chloroformate can lead to cyclization, forming fused heterocyclic systems. While this specific reaction leads to an imidazo[4,5-c]pyrazol-5-one, it demonstrates the reactivity of the ortho-diamine moiety. The formation of the desired pyrazolo[3,4-c]pyrazole would require a reagent like hydrazine or its derivatives, which would react with a diketone or a related precursor formed from the diamine.
A more direct, though multistep, approach to a related fused system, pyrrolo[3,4-c]pyrazole-4,6-dione, has been reported starting from arylhydrazines and diethyl acetylenedicarboxylate. nih.gov This synthesis proceeds through a 5-hydroxypyrazole intermediate, which is then functionalized and cyclized to form the fused pyrrole ring. nih.gov This strategy highlights the step-wise construction of fused rings onto a pyrazole core.
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidines is a well-documented transformation of aminopyrazoles, owing to the structural analogy of this fused system to purines. Starting from this compound, the pyrimidine ring can be constructed by reacting the diamine moiety with reagents that provide one or more carbon atoms.
Common synthetic methods include:
Reaction with Formamide or Urea: Heating 4,5-diaminopyrazoles with formamide or urea is a direct method to introduce the necessary carbon atom and achieve cyclization to form the pyrimidine ring, yielding aminopyrazolo[3,4-d]pyrimidines or the corresponding pyrimidinones, respectively. beilstein-journals.org
Reaction with Triethyl Orthoformate: Treatment with triethyl orthoformate followed by reaction with an amine source (like hydrazine) is another established route.
Vilsmeier Amidination and Cyclization: A one-flask method involves reacting 5-aminopyrazoles with a Vilsmeier reagent (e.g., generated from DMF and PBr₃) to form an amidine intermediate. Subsequent addition of an amine source, such as hexamethyldisilazane, triggers heterocyclization to yield the pyrazolo[3,4-d]pyrimidine core. nih.gov
The following table presents examples of reagents used for the synthesis of the pyrazolo[3,4-d]pyrimidine ring system.
| Reagent for Pyrimidine Ring | Reaction Type | Typical Product | Reference |
|---|---|---|---|
| Urea | Cyclocondensation | Pyrazolo[3,4-d]pyrimidin-4-one | beilstein-journals.org |
| N,N-disubstituted amides / PBr3, then NH(SiMe3)2 | Vilsmeier amidination / Heterocyclization | Substituted Pyrazolo[3,4-d]pyrimidines | nih.gov |
| Ethyl Chloroformate | Cyclization of diamine | Imidazo[4,5-c]pyrazol-5-one (related system) |
Other Annulated Heterocyclic Systems
The versatile ortho-diamine functionality of this compound allows for its use as a building block for a variety of other fused heterocyclic systems beyond those most commonly reported. The choice of the cyclizing agent determines the nature of the annulated ring.
Formation of Pyrazolo[3,4-b] url.edudiazepines: The reaction of 3-amino-4-nitro-1-phenylpyrazole (a precursor to the diamine) with ethylenediamine can lead to the formation of a seven-membered diazepine ring fused to the pyrazole core. A related synthesis involves the reaction of 3-amino-12-methyl-1H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e] url.edudiazepin-4(6H)-one, demonstrating the formation of a pyrazolo-diazepine fused system. nih.gov This reaction showcases the construction of larger heterocyclic rings from aminopyrazole precursors.
Palladium-Catalyzed [5 + 2] Rollover Annulation: While not starting from the diamine itself, 1-benzylpyrazoles can undergo a palladium-catalyzed [5 + 2] rollover annulation with alkynes. This reaction involves a twofold C-H activation of the aryl and heteroaryl rings to construct a seven-membered azepine ring, resulting in a tricyclic 10H-benzo[e]pyrazolo[1,5-a]azepine. This demonstrates the capacity of the pyrazole scaffold to participate in advanced, metal-catalyzed annulation reactions to build complex polycyclic structures.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.
The phenyl ring of 1-phenylpyrazole (B75819) is generally not considered activated towards SNAr because the pyrazole ring itself is not a sufficiently strong electron-withdrawing group. Therefore, direct nucleophilic substitution on the unsubstituted phenyl ring is unlikely under standard SNAr conditions.
However, reactivity can be induced by modifying the phenyl ring. For instance, electrophilic nitration of 1-phenylpyrazole has been shown to yield 1-(p-nitrophenyl)pyrazole. The introduction of the strongly electron-withdrawing nitro group at the para position significantly activates the ring for SNAr reactions.
If a leaving group (e.g., a halogen) were present at the ortho or para position relative to the nitro group on the phenyl ring of a 1-(nitrophenyl)pyrazole derivative, it would be susceptible to displacement by strong nucleophiles. The reaction would proceed via the classical SNAr mechanism:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitro group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
Spectroscopic and Structural Characterization of 1 Phenylpyrazole 3,4 Diamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-phenylpyrazole-3,4-diamine derivatives, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are synergistically employed for unambiguous structural assignment.
The ¹H NMR spectrum of this compound derivatives provides valuable information regarding the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of the pyrazole (B372694) ring, the phenyl group, and the two amino substituents.
The protons of the two amino groups (-NH₂) at positions 3 and 4 will appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can vary over a wide range depending on the solvent, concentration, and temperature, but are typically found in the range of δ 4.0 to 6.0 ppm. The distinct electronic environments of the C3-NH₂ and C4-NH₂ groups may result in separate signals.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.0 - 8.0 | Multiplet |
| Pyrazole-H5 | ~7.5 - 8.5 | Singlet |
| C3-NH₂ | 4.0 - 6.0 | Broad Singlet |
| C4-NH₂ | 4.0 - 6.0 | Broad Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound derivatives, distinct signals are expected for the carbons of the pyrazole ring and the phenyl group. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.
The carbon atoms of the phenyl group typically resonate in the range of δ 120 to 140 ppm. The ipso-carbon (the carbon attached to the pyrazole nitrogen) will have a distinct chemical shift. The carbons of the pyrazole ring are significantly affected by the nitrogen atoms and the amino substituents. The C3 and C4 carbons, being attached to the electron-donating amino groups, will be shielded and appear at higher field compared to the C5 carbon. The C3 signal is expected to be in the range of δ 140-155 ppm, while the C4 signal would be further upfield. The C5 carbon, adjacent to a nitrogen atom, will resonate at a lower field.
Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Phenyl-C | 120 - 140 |
| Pyrazole-C3 | 140 - 155 |
| Pyrazole-C4 | 110 - 125 |
| Pyrazole-C5 | 130 - 145 |
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C NMR signals, especially in complex molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. nih.gov
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the link between the phenyl group and the pyrazole ring, and the positions of the amino substituents.
These 2D NMR techniques provide a complete and reliable picture of the molecular structure of this compound derivatives. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The FT-IR spectrum of this compound derivatives is characterized by several key absorption bands that confirm the presence of the amine, pyrazole, and phenyl functionalities.
N-H Stretching: The two amino groups give rise to characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric N-H stretching. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are observed around 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring appear in the 1500-1650 cm⁻¹ region. These bands are often coupled and can be complex. mdpi.com
N-H Bending: The bending vibrations of the N-H bonds in the amino groups are typically found in the range of 1580-1650 cm⁻¹.
C-N Stretching: The stretching vibrations for the C-N bonds of the amino groups are expected in the 1250-1350 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3200 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1650 |
| Primary Amine | N-H Bend | 1580 - 1650 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) is a common method used to generate ions.
The mass spectrum will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact molecular formula.
The fragmentation of phenylpyrazole derivatives often involves characteristic losses of small molecules. nih.gov For this compound, the fragmentation pattern would be influenced by the presence of the two amino groups. Common fragmentation pathways for phenylpyrazoles include the cleavage of the pyrazole ring and the loss of fragments from the phenyl group. The presence of the amino groups can lead to the loss of NH₂ or HCN. The fragmentation pattern of 1-phenylpyrazole (B75819) itself shows a prominent molecular ion and fragments corresponding to the loss of N₂ and HCN, as well as the formation of the phenyl cation (m/z 77). nih.gov For this compound, additional fragmentation pathways involving the amino groups would be expected, providing further structural confirmation.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - NH₂]⁺ | Loss of an amino radical |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
| [C₆H₅]⁺ | Phenyl cation |
X-ray Diffraction Analysis for Solid-State Structure Determination
No published crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, were found in the available scientific literature. This analysis is crucial for unambiguously determining the three-dimensional arrangement of atoms and molecules in a solid-state crystal, but has not been reported for this specific compound.
Elemental Analysis for Compositional Verification
Published reports containing the elemental analysis of this compound are not available. This technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample, which serves to verify its empirical formula. Without experimental data, a comparison between calculated and found elemental percentages cannot be provided.
Computational Chemistry and Modeling Studies on 1 Phenylpyrazole 3,4 Diamine Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenylpyrazole analogues, DFT calculations are instrumental in determining optimized geometries, electronic properties, and reactivity patterns.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to determine the most stable conformation of phenylpyrazole molecules. mdpi.comijcce.ac.ir This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles. ijcce.ac.ir The calculated parameters for the gas phase can then be compared with experimental data from X-ray crystallography for molecules in the solid state, often showing good agreement. ijcce.ac.ir
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEgap) is a critical parameter for determining molecular reactivity and stability. nih.govrasayanjournal.co.in A small HOMO-LUMO gap suggests high chemical reactivity and ease of intramolecular charge transfer. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate electronic properties, indicating that electronic absorption bands in pyrazole (B372694) derivatives often arise from n → π* and π → π* transitions. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for a Phenylpyrazole Analogue Note: This table is a representative example based on typical findings in DFT studies of similar compounds.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-N (pyrazole) | ~1.35 Å |
| N-N (pyrazole) | ~1.38 Å | |
| C=C (pyrazole) | ~1.40 Å | |
| C-C (phenyl) | ~1.39 Å | |
| Bond Angle | C-N-N (pyrazole) | ~105° |
| N-N-C (pyrazole) | ~112° | |
| C-C-C (phenyl) | ~120° | |
| Dihedral Angle | Phenyl-Pyrazole | Variable, affects conjugation |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govunar.ac.id The MEP surface is plotted over the molecule's electron density, using a color scale to denote different potential values. researchgate.net
Typically, red and orange regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. unar.ac.idresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netunar.ac.id Green areas denote neutral or zero potential. For pyrazole derivatives, negative regions are often located around nitrogen and oxygen atoms, while positive potentials are found near hydrogen atoms. researchgate.netunar.ac.id This analysis helps in understanding intermolecular interactions and reaction mechanisms.
DFT calculations are used to compute a range of global and local reactivity descriptors that quantify the chemical behavior of molecules. rasayanjournal.co.in These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). rasayanjournal.co.in
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Global Softness (S): The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. rasayanjournal.co.in
These descriptors are crucial for comparing the reactivity of different phenylpyrazole analogues. For instance, a compound with a lower chemical hardness and higher global softness is predicted to be more reactive. rasayanjournal.co.in
Table 2: Representative Quantum Chemical Reactivity Descriptors Note: Values are illustrative and depend on the specific molecular structure.
| Descriptor | Formula | Typical Interpretation |
|---|---|---|
| HOMO Energy | EHOMO | Relates to electron-donating ability |
| LUMO Energy | ELUMO | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity |
| Hardness (η) | (I - A) / 2 | High value indicates high stability |
| Softness (S) | 1 / η | High value indicates high reactivity |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |
| Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen potential inhibitors and understand their mechanism of action at the molecular level. alrasheedcol.edu.iqchemmethod.com For phenylpyrazole analogues, docking studies help elucidate how these compounds interact with biological targets like enzymes or receptors.
Docking simulations place phenylpyrazole derivatives into the active site of a target protein, whose 3D structure is often obtained from the Protein Data Bank (PDB). alrasheedcol.edu.iq The simulations generate various possible binding poses and score them based on binding energy or affinity. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.netmdpi.com
The analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. researchgate.netacs.org These studies can identify key residues crucial for binding and explain the compound's biological activity. ajpp.in For example, docking studies have been used to investigate the binding of pyrazole derivatives to targets like receptor tyrosine kinases and protein kinases, identifying them as potential inhibitors. researchgate.net The results from these in silico studies often show good correlation with in vitro biological evaluations. mdpi.com
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govgithub.io The Hirshfeld surface is a 3D surface defined around a molecule, which separates the space in the crystal into regions where the electron density is dominated by a specific molecule.
The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. github.io This mapping provides a visual representation of important interactions like hydrogen bonds. nih.gov
Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Phenylpyrazole Analogues Note: Percentages are representative and vary significantly based on substituents and crystal packing.
| Contact Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 35-50% | Typically the most abundant contact, contributing to van der Waals forces. nih.gov |
| C···H/H···C | 10-30% | Represents interactions between carbon and hydrogen atoms, often part of C-H···π interactions. nih.gov |
| O···H/H···O | 5-25% | Indicates the presence of hydrogen bonds involving oxygen atoms. nih.gov |
| N···H/H···N | 5-15% | Indicates the presence of hydrogen bonds involving nitrogen atoms. nih.gov |
| π···π | Variable | Stacking interactions between aromatic rings, visible on the shape-index surface. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior and conformational dynamics of ligand-receptor complexes. For analogues of 1-phenylpyrazole-3,4-diamine, MD simulations provide critical insights into their binding stability, conformational flexibility, and the intricate network of interactions governing their association with biological targets. These simulations model the movement of every atom in the system over time, offering a dynamic perspective that complements static methods like molecular docking.
Research on various pyrazole derivatives highlights the utility of MD simulations in confirming the stability of ligand binding poses and elucidating the dynamics of the interaction. Simulations typically run for nanoseconds (ns) allow for the analysis of the complex's structural integrity and the ligand's ability to maintain a stable conformation within the binding pocket.
A key application of MD simulations is the analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. For instance, in a 100 ns simulation of a pyrazole derivative (ST-24) with the DPP-IV enzyme, the ligand's RMSD was observed to settle and fluctuate within a narrow range of 2.8 to 3.1 Å after an initial 15 ns adjustment period. chemmethod.com This indicates that the ligand achieves and maintains a stable binding orientation. chemmethod.com Similarly, simulations of a pyrazole derivative with RET kinase showed the complex reaching equilibrium after 30 ns, with minimal fluctuations for the remainder of the 100 ns run, confirming a stable interaction. nih.gov
Furthermore, MD simulations are instrumental in refining the understanding of specific molecular interactions. While docking studies provide a static snapshot of potential hydrogen bonds, MD simulations reveal the persistence and dynamics of these bonds over time. In the case of a potent pyrazole-based RET kinase inhibitor, a 100 ns simulation revealed five hydrogen bond interactions. nih.gov Two of these, with the hinge residue Ala807, were consistent with docking predictions, while three others were formed with Lys808 instead of Tyr806, which had been suggested by the initial docking study. nih.gov This demonstrates the power of MD in capturing more accurate and dynamic interaction profiles.
The dynamic behavior of the ligand and protein residues is also assessed through root-mean-square fluctuation (RMSF) analysis. This parameter measures the fluctuation of each atom from its average position, highlighting flexible regions of the protein and the ligand's movement within the active site. In a long-range 1000 ns simulation of a pyrazole derivative (M74) complexed with CRMP2, the protein backbone achieved a stable state, while the ligand exhibited higher fluctuations. mdpi.com This suggested that the ligand was actively adjusting its orientation to optimize its fit within the binding pocket without dissociating from it. mdpi.com
The insights from MD simulations are often used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations provide a more quantitative estimate of binding affinity by considering various energy components. For a pyrazole derivative targeting RET kinase, the MM/PBSA calculation yielded a binding free energy of -233.399 kJ/mol. nih.gov The analysis further revealed that Van der Waals energy (-154.682 kJ/mol) was the primary contributor to the binding, underscoring the importance of hydrophobic interactions, a finding consistent with both docking and the MD simulation results. nih.gov
| Compound/Analogue | Target Protein | Simulation Time (ns) | Key Findings & Parameters |
| Phenylpyrazole based amide (D2) | S6K1 | Not specified | Computational analysis guided the design; showed potent inhibition (IC50 = 15.9 nM). nih.gov |
| ST-24 (Pyrazole Derivative) | DPP-IV | 100 | Ligand RMSD stabilized between 2.8-3.1 Å, indicating a consistent binding orientation. chemmethod.com |
| M74 (Pyrazole Derivative) | CRMP2 | 1000 | Protein backbone RMSD was stable (avg. 2.67 Å); ligand RMSD fluctuated but remained in the binding site. mdpi.com |
| Arylsulphonyl pyrazole derivative | Chk1 Kinase | Not specified | MD used to analyze ligand relaxation and the distribution of hydrogen contacts within the kinase pocket. nih.gov |
| Compound 25 (Pyrazole Derivative) | RET Kinase | 100 | Complex reached equilibrium after 30 ns; MM/PBSA binding free energy was -233.399 kJ/mol, driven by Van der Waals energy. nih.gov |
Applications in Chemical Biology Research of 1 Phenylpyrazole 3,4 Diamine Scaffolds
Scaffold Design for Ligand-Target Recognition and Molecular Probing
The design of effective ligands and molecular probes hinges on a scaffold that provides a rigid core for the precise spatial arrangement of functional groups. The 1-phenylpyrazole (B75819) moiety serves as an excellent template for this purpose. The phenyl group at the 1-position and the diamine groups at the 3- and 4-positions offer multiple points for chemical diversification, allowing for the fine-tuning of steric and electronic properties to achieve specific ligand-target recognition.
Researchers utilize the pyrazole (B372694) core to construct molecules that can interact with specific biological targets. For instance, the 3,5-diaryl-1H-pyrazole scaffold was selected as a molecular template to synthesize novel agents that induce apoptosis in cancer cells. nih.gov By modifying the aryl groups, researchers could modulate the biological activity, demonstrating the scaffold's utility in designing targeted therapies. nih.gov Similarly, the phenylpyrazole core was identified in a lead compound, LC126, which binds to the anti-apoptotic proteins MCL-1 and BCL-2, highlighting its novelty and potential in developing selective protein inhibitors. acs.org Furthermore, the pyrazole framework can be elaborated into more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are attractive candidates for drug development due to their promising pharmacological activities. nih.gov This adaptability allows for the creation of diverse molecular probes to investigate various biological systems.
Investigation of Molecular Interactions with Biological Macromolecules and Enzymes
The phenylpyrazole scaffold is instrumental in developing compounds that interact with and modulate the function of proteins and enzymes. Its derivatives have been extensively studied to understand and exploit these molecular interactions.
Derivatives based on the pyrazole scaffold have been successfully designed as potent enzyme inhibitors, allowing for the probing of active sites and the elucidation of inhibition mechanisms.
One study focused on developing inhibitors for N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme. A series of pyrazole thioether analogs were synthesized and evaluated for their inhibitory potency. nih.gov The results showed that modifications to the scaffold significantly impacted activity. For example, compounds with six-membered (hetero)aryl groups, such as phenyl (7c) and 2-pyridyl (7d), exhibited strong inhibition. nih.gov The study also revealed stereospecificity, with the (R)-enantiomer of one compound being a potent inhibitor while the (S)-enantiomer was essentially inactive, providing insight into the topology of the enzyme's active site. nih.gov
In another example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed as multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov Several of these compounds displayed potent inhibition against all four kinases, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov This demonstrates the scaffold's ability to be adapted to target the ATP-binding pockets of multiple, yet related, enzymes.
Table 1: Inhibition of Various Enzymes by Pyrazole Derivatives
| Compound | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| 7a (2-thiazolyl analog) | Haemophilus influenzae DapE | IC₅₀ = 22.4 µM | nih.gov |
| 7c (R² = phenyl) | Haemophilus influenzae DapE | 80.5% inhibition at 100 µM | nih.gov |
| 7d (R² = 2-pyridyl) | Haemophilus influenzae DapE | 85.7% inhibition at 100 µM | nih.gov |
| 7h (R² = 2-pyrazinyl) | Haemophilus influenzae DapE | 96.2% inhibition at 100 µM | nih.gov |
| Compound 10e | JAK2 | IC₅₀ = 0.166 µM | nih.gov |
| Compound 10e | JAK3 | IC₅₀ = 0.057 µM | nih.gov |
| Compound 10e | Aurora A | IC₅₀ = 0.939 µM | nih.gov |
| Compound 10e | Aurora B | IC₅₀ = 0.583 µM | nih.gov |
Understanding how a ligand binds to its target protein is crucial for rational drug design. The phenylpyrazole scaffold has been central to studies involving protein-ligand binding analysis, often employing computational methods like molecular docking alongside experimental validation.
For a series of pyrazole-3,5-diamine derivatives with antitubercular activity, molecular docking was used to investigate their binding mode within the Mtb Pks13 Thioesterase domain. chemmethod.comresearchgate.net The analysis revealed that the ligands fit well within the enzyme's active site, forming key hydrogen bonds with amino acid residues such as ASN:1640, ALA:1667, and ASP:1644, in addition to van der Waals interactions with several other residues. chemmethod.com This detailed interaction map helps explain the observed biological activity and provides a basis for future optimization.
Similarly, the binding of a novel phenylpyrazole-containing hit compound, LC126, to the anti-apoptotic protein MCL-1 was characterized. acs.org This compound was found to bind to the crucial BH3-domain-binding pocket on the MCL-1 surface, with a binding affinity (Kᵢ) of 13 ± 2.7 μM. acs.org Such quantitative binding data is essential for confirming target engagement and guiding the structural modifications needed to improve potency and selectivity. The analysis of protein-ligand complexes often reveals that certain amino acid residues, such as tryptophan, histidine, and tyrosine, are particularly abundant in binding pockets, and interactions like hydrogen bonds are critical for binding. nih.gov
Rational Design of Chemical Probes for Cellular Pathways
The rational design of chemical probes involves a deliberate, structure-based approach to create molecules that can selectively modulate a specific cellular pathway. The pyrazole scaffold is highly amenable to such design strategies.
A clear example of this approach is the development of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. nih.gov In this study, fifty-three analogues were rationally designed and synthesized. nih.gov The subsequent evaluation of their in vitro XO inhibitory activity allowed researchers to establish important structure-activity relationships. The most potent compound emerged with an IC₅₀ value of 5.3 μM, and molecular modeling was used to identify its key interactions with amino acid residues in the XO active site. nih.gov
The optimization of MCL-1 inhibitors also followed a rational, structure-based design process. acs.org Starting from the initial hit compound LC126, three rounds of structural optimization were conducted. This guided approach led to the development of derivatives with enhanced activity and, crucially, improved selectivity for MCL-1 over other related proteins like BCL-2. acs.org This process highlights how a scaffold can be systematically modified to create a highly specific chemical probe for interrogating the function of a single protein within a complex cellular pathway.
Combinatorial Synthesis and Library Design for Chemical Biology Screens
Chemical biology often relies on screening libraries of diverse compounds to identify molecules with a desired biological effect. The 1-phenylpyrazole-3,4-diamine scaffold is well-suited for combinatorial synthesis, enabling the rapid generation of large libraries of related compounds.
The synthesis of a new series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives illustrates this principle. chemmethod.comresearchgate.net By reacting an intermediate with various substituted hydrazines, a library of novel pyrazole derivatives was created. These compounds were then screened for their in vitro activity against Mycobacterium tuberculosis, leading to the identification of several potent hits. chemmethod.comresearchgate.net This approach, where a common core is combined with a diverse set of building blocks, is a hallmark of combinatorial chemistry.
Another study described the parallel synthesis of aryl azoles, which allowed for the efficient creation of a library of compounds that were subsequently evaluated in an in vitro assay for neuroprotective activity. nih.gov The ability to generate such libraries is critical for high-throughput screening campaigns aimed at discovering new molecular probes or drug leads.
Development of Bifunctional Molecules for Targeted Modulation in Chemical Biology
A sophisticated application of scaffold-based design is the creation of bifunctional molecules that can simultaneously interact with two different biological targets. This strategy can lead to synergistic effects or novel therapeutic approaches.
Research into cancer immunotherapy has led to the design of bifunctional small molecules that target both PD-L1 and CD73, two key proteins in the tumor microenvironment. nih.gov In one study, a series of small molecules were designed and synthesized to act as dual inhibitors. The lead compound, CC-5, demonstrated potent inhibitory effects on both targets, with an IC₅₀ of 6 nM against PD-L1 and 0.773 μM against CD73. nih.gov Surface plasmon resonance (SPR) assays further confirmed high-affinity binding, with Kᴅ values of 182 nM for human PD-L1 and 101 nM for CD73. nih.gov This work serves as a prime example of how a central scaffold can be elaborated with distinct pharmacophores to achieve dual targeting, representing a cutting-edge approach in chemical biology for modulating complex biological systems.
Lack of Specific Research Data on this compound for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. This process involves synthesizing a series of related compounds, or analogs, and evaluating how these structural changes affect their interaction with a biological target, such as an enzyme or a receptor. The goal is to identify the key chemical features, or pharmacophores, that are essential for the desired biological effect and to guide the design of more potent and selective molecules.
For the this compound scaffold, such detailed investigations appear to be limited or not extensively published. The existing body of research on related compounds offers some general insights that could potentially be extrapolated, but this does not substitute for specific studies on the target scaffold.
For instance, research on various phenylpyrazole derivatives has demonstrated that substitutions on the phenyl ring can significantly influence activity. The nature, position, and size of these substituents can affect the compound's electronic properties, lipophilicity, and steric interactions with the target protein, thereby modulating its binding affinity and efficacy.
Similarly, studies on different aminopyrazole isomers (e.g., 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles) have shown that the position of the amino group is a critical determinant of biological activity. Furthermore, derivatization of the amino groups can lead to significant changes in the pharmacological profile of the resulting compounds.
However, without specific research focused on the This compound core, it is not possible to provide a detailed and scientifically accurate account of its SAR in ligand development. Key questions that would be addressed in such studies remain unanswered, including:
The influence of substituents on the N-1 phenyl ring.
The effect of substituting the hydrogen atoms of the 3- and 4-amino groups with various functional groups.
The impact of modifications to the pyrazole ring itself.
The absence of this specific data precludes the creation of a detailed analysis and data tables as requested. Further targeted research is necessary to elucidate the structure-activity relationships for this particular chemical scaffold and to explore its full potential in chemical biology and drug discovery.
Applications of 1 Phenylpyrazole 3,4 Diamine in Materials Science Research
The unique structural and electronic properties of pyrazole (B372694) derivatives, particularly those containing multiple amine functional groups like 1-phenylpyrazole-3,4-diamine, have positioned them as versatile building blocks in materials science. The presence of a phenyl group, a pyrazole ring, and two amino groups provides a platform for extensive chemical modification, leading to materials with tailored optical, electronic, and sensing capabilities. Research in this area explores their potential in creating novel dyes, luminescent materials, organic electronics, and functional sensors.
Catalysis Research Involving 1 Phenylpyrazole 3,4 Diamine and Analogues
Design and Synthesis of Pyrazole-Based Ligands for Metal Catalysis
The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Pyrazole-based ligands are attractive due to their robust aromatic nature and the predictable coordination geometry offered by the N-heterocycle. The synthesis of these ligands often involves multi-step procedures designed to introduce specific functional groups that can chelate to a metal center, thereby enhancing stability and modulating catalytic activity.
A common synthetic strategy involves the condensation of a pyrazole (B372694) precursor with a primary amine. For instance, ligands can be prepared through the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate amine, yielding ligands with sp2-hybridized pyrazole nitrogen and sp3-hybridized amine nitrogen atoms available for metal coordination. Another significant method is the Ullmann coupling reaction, a copper-catalyzed N-arylation, which is effective for creating N-aryl pyrazoles. More advanced designs focus on creating asymmetric ligands to induce stereoselectivity in catalytic transformations. This can be achieved by synthesizing pyrazoles with distinct functional groups at the 3- and 5-positions, such as formyl or hydroxymethyl groups, which serve as handles for building larger, chiral imine- or amine-containing ligands.
The incorporation of diamine functionalities, as seen in the parent compound 1-phenylpyrazole-3,4-diamine, is particularly valuable. This feature allows the ligand to act as a bidentate or even tridentate chelator, forming stable ring structures with the metal ion. The synthesis of (alkylamino)pyrazole ligands functionalized with diamine chains has been reported, and their coordination behavior with metals like Palladium(II) and Platinum(II) has been studied, confirming their ability to form stable six-membered chelate rings. The design of these ligands often considers the desired "bite angle" and the flexibility of the backbone, which are critical parameters for catalytic performance.
Investigation of Copper-Catalyzed Reactions Using Pyrazole Ligands
Copper complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in a variety of reactions, most notably in oxidation and cross-coupling reactions. The use of diamine ligands, in particular, has been crucial in developing mild and efficient copper-catalyzed systems.
A well-studied application is the oxidation of catechol to o-quinone, a reaction that models the activity of the copper-containing enzyme catecholase. In-situ generated copper(II) complexes of pyrazole-based ligands effectively catalyze this oxidation using atmospheric oxygen. The reaction rate is highly dependent on the nature of the pyrazole ligand, the copper salt's counter-ion (e.g., acetate, sulfate, chloride), and the solvent. For example, complexes formed from certain substituted pyrazole ligands and copper(II) acetate in methanol have shown superior catalytic activity.
Another cornerstone of copper-pyrazole catalysis is the N-arylation of nitrogen heterocycles, a variant of the Ullmann condensation. Copper-diamine systems are highly effective for these C-N bond-forming reactions. The coupling of pyrazole with aryl iodides can be achieved with high yields using a catalytic amount of copper(I) iodide (CuI) and a diamine ligand in toluene. These mild conditions represent a significant improvement over traditional Ullmann reactions, which required harsh conditions and stoichiometric amounts of copper. The success of these reactions has been pivotal in the synthesis of complex pharmaceuticals and natural products.
| Reaction Type | Catalyst System | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Catechol Oxidation | In situ [Cu(CH₃COO)₂] + Pyrazole Ligand L2 | Catechol, O₂ | o-Quinone | High activity (Vmax = 41.67 µmol L⁻¹ min⁻¹) | |
| N-Arylation | CuI / Diamine Ligand | Pyrazole, Iodobenzene | 1-Phenylpyrazole (B75819) | 93% | |
| N-Arylation of Amides (Goldberg Reaction) | CuI / Diamine Ligand | Aryl Halide, Amide | N-Aryl Amide | High | |
| Dimerization of Aminopyrazole | Cu(OAc)₂ / BPO | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Pyrazole-fused Pyridazine | 58% |
Exploration of Other Transition Metal Catalysis Applications
Beyond copper, pyrazole-derived ligands have been successfully employed in catalytic systems involving a range of other transition metals, including palladium, rhodium, ruthenium, and iron. The protic nature of the N-H group in unsubstituted pyrazoles can play a cooperative role in catalysis, participating in proton transfer steps.
Palladium: Palladium catalysts supported by pyrazole-based ligands are highly effective for C-C cross-coupling reactions. A pyrazole-tethered phosphine (B1218219) ligand, for example, has been used for efficient palladium-catalyzed Suzuki coupling between aryl halides and phenylboronic acids. Hybrid pyrazole ligands have also been used to stabilize palladium nanoparticles, which serve as catalysts for Suzuki-Miyaura and homocoupling reactions. Furthermore, palladium complexes with bis-pyrazolyl tridentate ligands have shown good activity in Suzuki-Miyaura cross-coupling.
Rhodium: Rhodium complexes featuring pyrazole-containing ligands have been explored for C-H functionalization and dehydrocoupling reactions. For instance, a cationic rhodium(III) complex is an efficient catalyst for the oxidative coupling of 3-aryl-pyrazoles with various alkenes. This C-H activation strategy allows for the direct vinylation of the pyrazole core. In a different application, rhodium(I) pincer complexes with pyridine-pyrazole ligands act as precatalysts for the dehydrocoupling of amine boranes. Rhodium(II) acetate has also been used to catalyze the cyclization of pyrazol-5-amine with diketone-diazo compounds to access pyrazolo[3,4-b]pyridines.
Other Metals: The versatility of pyrazole ligands extends to other transition metals. Ruthenium and osmium complexes with pincer-type bis(1H-pyrazol-3-yl)pyridine ligands have been synthesized and their reactivity studied, highlighting the diprotic nature of the ligand framework. Iron complexes with similar cooperative ligands have been shown to be excellent precatalysts for the dehydropolymerization of ammonia (B1221849) borane. A wide array of complexes with metals such as Zinc, Nickel, Cobalt, and Cadmium have also been synthesized and structurally characterized, laying the groundwork for their potential catalytic applications.
| Metal | Reaction Type | Ligand Type | Key Finding | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Pyrazole-tethered Phosphine | Efficient coupling of aryl halides and boronic acids. | |
| Palladium (Pd) | C-C Coupling | Hybrid Alkylthioether Pyrazole | Stabilizes Pd nanoparticles for catalysis. | |
| Rhodium (Rh) | C-H Functionalization (Vinylation) | 3-Aryl-5-R-pyrazole (as substrate/ligand) | Catalytic vinylation of pyrazoles with alkenes. | |
| Rhodium (Rh) | Dehydrocoupling | Pyridine-Pyrazole PNN Pincer | Catalytic dehydrocoupling of amine boranes. | |
| Ruthenium (Ru) | Proton Transfer Reactivity | Bis(1H-pyrazol-3-yl)pyridine Pincer | Demonstrates reversible deprotonation at the ligand. |
Role of Pyrazole Diamines in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, complementing metal-based catalysis. The structural features of pyrazole diamines, particularly the potential for introducing chiral centers, make them promising candidates for asymmetric organocatalysis.
Researchers have synthesized novel chiral pyrazole derivatives and investigated their performance as organocatalysts. For example, chiral substituted pyrazole-3-carboxamides and pyrazole-3,4-dicarboxamides, prepared from a pyrazole core and chiral amino alcohols, have been successfully used as organocatalysts for the asymmetric Henry reaction (nitroaldol reaction) between p-nitrobenzaldehyde and nitromethane. In these systems, the pyrazole derivative, often in the presence of a copper salt additive that may act as a Lewis acid, facilitates the formation of a new C-C bond with a moderate to good degree of enantioselectivity.
The mechanism in such reactions typically involves the formation of a chiral complex where the amine or amide functionalities of the catalyst coordinate to the substrates, organizing them in a specific orientation within the transition state to favor the formation of one enantiomer over the other. The development of pyrazole-based organocatalysts is an active area of research, with potential applications in other asymmetric transformations like Michael additions and aldol reactions.
| Reaction | Catalyst Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Henry Reaction (Nitroaldol) | Chiral Pyrazole-3,4-dicarboxamides | p-Nitrobenzaldehyde, Nitromethane | Achieved enantiomeric excesses (ee) and good yields. | |
| Michael Addition | Chiral Squaramide / Thiourea Catalysts | Pyrazolyl nitroalkenes, 1,3-dicarbonyls | Synthesis of chiral bis-heterocyclic frameworks with up to 97% ee. | |
| [3+2] Cycloaddition | Secondary Amines (e.g., Pyrrolidine) | Carbonyl compounds, Diazoacetates | Regioselective synthesis of pyrazoles (product, not catalyst). |
Future Research Directions and Emerging Areas
Development of Novel and Efficient Synthetic Strategies for Diversification
While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will likely focus on developing more innovative and efficient strategies to create a diverse library of 1-phenylpyrazole-3,4-diamine derivatives. mdpi.commdpi.commdpi.com The goal is to devise methods that are not only high-yielding but also offer regioselective control, allowing for precise functionalization of the pyrazole core and its substituents. mdpi.com
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form complex products in a single step can significantly improve efficiency. mdpi.com An MCR approach for this compound could enable the rapid generation of diverse derivatives by varying the initial components. mdpi.com
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Heck coupling offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These could be used to introduce a wide array of substituents onto the phenyl ring or the pyrazole core, tuning the molecule's electronic and steric properties.
Flow Chemistry: Continuous flow synthesis can offer advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based methods for the synthesis and derivatization of this compound could be highly beneficial for industrial applications.
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Key Advantages | Potential for Diversification | Reference |
|---|---|---|---|
| Classical Cyclocondensation | Well-established, readily available starting materials. | Moderate; depends on precursor availability. | mdpi.com |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. | High; allows for variation of multiple inputs. | mdpi.com |
| Metal-Catalyzed Cross-Coupling | High functional group tolerance, precise bond formation. | Very High; enables extensive modification of the core structure. | nih.gov |
| In Situ Generation of Reagents | Fast, general, and chemoselective; can create previously inaccessible compounds. | High; enables novel combinations and fused-ring systems. | mdpi.com |
Integration of Advanced Computational Approaches in Rational Design and Prediction
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. Future research on this compound will heavily rely on these approaches to rationally design derivatives with specific, targeted properties and to predict their behavior before synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. chemrevlett.com These models can identify key molecular descriptors that govern performance, guiding the design of more potent or efficient compounds. chemrevlett.com
Molecular Docking: For applications in medicinal chemistry, molecular docking can simulate the interaction of this compound derivatives with biological targets like enzymes or receptors. nih.govmdpi.com This allows for the prediction of binding affinity and orientation, aiding in the design of selective inhibitors. acs.org
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This information is crucial for understanding reaction mechanisms and for designing materials with specific electronic or optical characteristics. researchgate.net
Table 2: Application of Computational Models in Pyrazole Derivative Research
| Computational Technique | Predicted Properties | Research Application | Reference |
|---|---|---|---|
| QSAR | Biological activity, toxicity, physical properties. | Design of potent inhibitors and functional molecules. | chemrevlett.com |
| Molecular Docking | Binding affinity, interaction modes with biological targets. | Rational design of enzyme inhibitors and receptor ligands. | mdpi.com |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction energies. | Understanding reaction mechanisms, designing corrosion inhibitors. | researchgate.net |
| Molecular Dynamics (MD) | Conformational changes, binding stability over time. | Validating docking results and assessing complex stability. | mdpi.comresearchgate.net |
Exploration of Pyrazole Diamines in Supramolecular Chemistry and Self-Assembly
The presence of two adjacent amino groups and the N-H group on the pyrazole ring makes this compound an excellent candidate for building blocks in supramolecular chemistry. These functional groups can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into ordered, higher-level structures. nih.gov
Future research in this area could focus on:
Hydrogen-Bonded Networks: Investigating how this compound molecules interact with themselves and other complementary molecules to form predictable patterns like dimers, chains, or complex 3D networks. nih.govmdpi.comresearchgate.net The specific arrangement of the amino groups could lead to unique and robust hydrogen-bonding motifs.
Supramolecular Gels: Exploring the potential of derivatives to act as low-molecular-weight gelators. mdpi.com By modifying the phenyl ring with long alkyl chains, it may be possible to create gels that respond to external stimuli like temperature or pH.
Crystal Engineering: Systematically studying the crystallization of this compound derivatives to control the solid-state architecture. nih.gov This can be used to create materials with desired properties, such as specific porosity or non-linear optical activity. The arrangement of aromatic rings can lead to architectures controlled by C-H···A (where A = O, π) and π-stacking interactions. nih.gov
Advanced Materials Applications and Performance Optimization
The pyrazole scaffold is a key component in a variety of advanced materials, and this compound provides a versatile platform for creating new functional materials. acs.orgglobalresearchonline.net Research should be directed toward synthesizing derivatives and evaluating their performance in several high-tech applications.
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for metals in acidic environments. researchgate.netnih.gov The amino groups in this compound can enhance its adsorption onto metal surfaces, potentially creating a highly effective protective barrier. nih.gov
Energetic Materials: Nitrogen-rich heterocyclic compounds are foundational for developing high-performance energetic materials. acs.org By introducing nitro groups or other energetic functionalities onto the this compound scaffold, it may be possible to create new materials with a favorable balance of energy density and stability. acs.orgrsc.org
Organic Electronics: The conjugated π-system of the phenylpyrazole core suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components in organic conductors. The amino groups can be used to tune the electronic properties and facilitate charge transport.
Sustainable and Biocatalytic Approaches in Pyrazole Chemistry
In line with the growing emphasis on green chemistry, future synthetic routes for this compound and its derivatives must prioritize sustainability. nih.govresearchgate.net This involves minimizing waste, avoiding hazardous substances, and utilizing renewable resources. nih.govresearchgate.netbenthamdirect.com
Key sustainable approaches to be explored include:
Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). jetir.orgthieme-connect.comresearchgate.net
Catalyst-Free and Ultrasound-Assisted Synthesis: Developing synthetic protocols that operate under mild conditions without the need for a catalyst, potentially accelerated by alternative energy sources like ultrasound, can reduce energy consumption and environmental impact. researchgate.net
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of pyrazole derivatives offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netkcl.ac.uk Biocatalysts operate under mild conditions and can lead to the formation of chiral products with high enantiomeric purity. researchgate.netkcl.ac.uk
Table 3: Overview of Green Chemistry Strategies for Pyrazole Synthesis
| Strategy | Description | Environmental Benefit | Reference |
|---|---|---|---|
| Green Solvents | Use of water, ethanol, or PEG instead of hazardous organic solvents. | Reduced toxicity and pollution. | thieme-connect.comresearchgate.net |
| Alternative Energy Sources | Application of microwave or ultrasonic irradiation to promote reactions. | Reduced reaction times and energy consumption. | benthamdirect.comresearchgate.net |
| Recyclable Catalysts | Use of solid-supported or heterogeneous catalysts that can be easily recovered and reused. | Waste reduction and improved process economy. | nih.govresearchgate.net |
| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. | researchgate.netkcl.ac.uk |
Q & A
Q. Table 1. Example Data Comparison for Anticancer Activity
| Derivative | IC (μM) | Cell Line | Assay Duration | Reference |
|---|---|---|---|---|
| 3a | 12.4 ± 1.2 | MCF-7 | 48 h | |
| 12c | 8.9 ± 0.9 | HeLa | 72 h |
Advanced: What mechanistic insights explain the role of this compound in catalysis?
Answer:
The compound acts as a ligand in transition-metal complexes (e.g., Pd, Cu):
- Coordination sites : The pyrazole N-1 and amine groups form stable chelates, as shown by X-ray crystallography .
- Catalytic activity : Pd(II) complexes catalyze Suzuki-Miyaura coupling with turnover numbers (TON) > 10 .
- Kinetic studies : Stopped-flow spectroscopy tracks intermediate formation (e.g., Pd species in <1 ms) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
